molecular formula C8H14N2O5S B13447259 (2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid

(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid

Cat. No.: B13447259
M. Wt: 253.29 g/mol
InChI Key: BPWCIZNAHHZFRX-ZOBPEHPPSA-N
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Description

(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid is a complex organic compound with a unique structure. It contains an acetamido group, an amino group, and a sulfanylpropanoic acid backbone. The presence of trideuterio and hydroxy groups adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid involves multiple steps. The process typically starts with the preparation of the sulfanylpropanoic acid backbone, followed by the introduction of the acetamido and amino groups. The trideuterio and hydroxy groups are incorporated through specific deuteration and hydroxylation reactions. The reaction conditions often require controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The amino and acetamido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the trideuterio group may enhance its stability and bioavailability, making it a promising candidate for further research.

Comparison with Similar Compounds

Similar Compounds

    Cysteine: An amino acid with a similar sulfanyl group.

    N-acetylcysteine: A derivative of cysteine with an acetamido group.

    S-adenosylmethionine: A compound with a similar sulfur-containing backbone.

Uniqueness

(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid is unique due to the presence of the trideuterio group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H14N2O5S

Molecular Weight

253.29 g/mol

IUPAC Name

(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid

InChI

InChI=1S/C8H14N2O5S/c1-4(12)10-5(8(14)15)3-16-6(2-11)7(9)13/h5-6,11H,2-3H2,1H3,(H2,9,13)(H,10,12)(H,14,15)/t5-,6?/m0/s1/i2D2,6D

InChI Key

BPWCIZNAHHZFRX-ZOBPEHPPSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C(=O)N)SC[C@@H](C(=O)O)NC(=O)C)O

Canonical SMILES

CC(=O)NC(CSC(CO)C(=O)N)C(=O)O

Origin of Product

United States

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